molecular formula C14H26O7 B1416413 3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid CAS No. 2203140-34-3

3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid

Cat. No. B1416413
M. Wt: 306.35 g/mol
InChI Key: RLCOJIHCUVIHNQ-UHFFFAOYSA-N
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Description

The compound “3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid” is a complex organic molecule. It contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Tetrahydropyran derivatives are commonly used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are typically synthesized from the reaction of alcohols and 3,4-dihydropyran .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and reagents used. Tetrahydropyran derivatives are known to be resilient to a variety of reactions .

Scientific Research Applications

  • RNA Synthesis Applications : This compound is related to a group of compounds used in RNA synthesis. For instance, a study by Hirao et al. (1998) explored the use of a similar compound as a 5′-O-protecting group for solid-phase RNA synthesis, combined with the tetrahydropyran group as a 2′-hydroxyl protecting group. The group can be introduced to the 5′-hydroxy group of nucleosides and removed by specific reagents (Hirao, Koizumi, Ishido, & Andrus, 1998).

  • Chemical Synthesis and Reactions : In the realm of chemical synthesis, compounds similar to 3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid have been used in various chemical reactions. For example, Tanaka et al. (1996) worked on synthesizing ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates through reactions involving similar compounds (Tanaka, Kawano, Islam, Hiroyasu, Hatanaka, & Ueda Ikuo, 1996).

  • Hydride Reduction in Fine Chemicals : Donners et al. (2002) investigated the synthesis of a related compound, (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, for fine chemical scale-up, indicating the compound's relevance in fine chemical production (Donners, Hersmis, Custers, Meuldijk, Vekemans, & Hulshof, 2002).

  • Use in Polymer and Material Science : The compound is similar to those used in the synthesis of polymers and materials. For instance, Han et al. (1990) synthesized derivatives of poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] for potential use as antitumor agents, highlighting the compound's potential in medical applications (Han, Choi, Kim, Cho, Lee, & Shim, 1990).

  • Application in Sensor Technology : Shamsipur et al. (2001) utilized a related compound in the creation of a beryllium-selective membrane sensor, demonstrating its application in analytical chemistry and sensor technology (Shamsipur, Ganjali, Rouhollahi, & Moghimi, 2001).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the utility of tetrahydropyran derivatives in organic synthesis , it’s possible that this compound could have interesting applications in this field.

properties

IUPAC Name

3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c15-13(16)4-6-17-7-8-18-9-10-19-11-12-21-14-3-1-2-5-20-14/h14H,1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCOJIHCUVIHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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